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Compound of Interest

Compound Name: 1-Cyclopentyl-4-nitrosopiperazine

Cat. No.: B1601858 Get Quote

Assessing the Carcinogenic Potential of 1-
Cyclopentyl-4-nitrosopiperazine: A Comparative
Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the carcinogenic potential of 1-Cyclopentyl-
4-nitrosopiperazine (CPNP) relative to other nitrosamines. CPNP has been identified as a

nitrosamine drug substance-related impurity (NDSRI) in certain pharmaceuticals, such as

rifapentine, prompting regulatory and scientific scrutiny.[1][2] This document summarizes

available data on CPNP, places it in the context of other well-characterized nitrosamines, and

provides detailed experimental protocols for assessing nitrosamine carcinogenicity.

Executive Summary
Direct long-term carcinogenicity data for 1-Cyclopentyl-4-nitrosopiperazine is not publicly

available. Consequently, a definitive carcinogenic potency value, such as a TD50 (the dose

causing tumors in 50% of animals), has not been established for CPNP.[3] However, the

International Agency for Research on Cancer (IARC) has classified CPNP as a Group 2B

agent, meaning it is "possibly carcinogenic to humans".[1] This classification is based on the

structural alerts for carcinogenicity common to nitrosamines and supporting mutagenicity data.
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CPNP is a known mutagen and is considered a suitable positive control for the enhanced Ames

test, a bacterial reverse mutation assay used to assess the mutagenic potential of chemicals.

[1][4][5]

The carcinogenic potential of CPNP is therefore inferred through a read-across approach from

structurally related nitrosamines with established carcinogenicity data. This guide provides a

comparative overview of the carcinogenic potency of several key nitrosamines to offer a

scientific context for the potential risk posed by CPNP.

Data Presentation: Comparative Carcinogenic
Potential of Nitrosamines
The following table summarizes the carcinogenic potency (TD50 values) and IARC

classifications for a range of nitrosamines. The TD50 values are derived from the Lhasa

Carcinogenicity Database (LCDB) and the Carcinogenic Potency Database (CPDB), which are

comprehensive resources for animal cancer test results.[6][7][8][9][10][11] A lower TD50 value

indicates a higher carcinogenic potency.
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Nitrosamine CAS Number
IARC
Classification

TD50
(mg/kg/day) -
Rat

TD50
(mg/kg/day) -
Mouse

1-Cyclopentyl-4-

nitrosopiperazine

(CPNP)

61379-66-6

Group 2B

(Possibly

carcinogenic)[1]

No data available No data available

N-

Nitrosodimethyla

mine (NDMA)

62-75-9

Group 2A

(Probably

carcinogenic)[3]

0.096 0.177

N-

Nitrosodiethylami

ne (NDEA)

55-18-5

Group 2A

(Probably

carcinogenic)[3]

0.026 0.091

N-Nitrosodi-n-

butylamine

(NDBA)

924-16-3

Group 2B

(Possibly

carcinogenic)

1.39 3.65

N-

Nitrosopiperidine

(NPIP)

100-75-4

Group 2B

(Possibly

carcinogenic)

0.45 1.02

N-

Nitrosopyrrolidin

e (NPYR)

930-55-2

Group 2B

(Possibly

carcinogenic)

1.31 3.19

N-

Nitrosomorpholin

e (NMOR)

59-89-2

Group 2B

(Possibly

carcinogenic)

0.49 1.13

Experimental Protocols
The assessment of carcinogenic potential relies on a battery of standardized and validated

assays. Below are the methodologies for the key experiments cited in the evaluation of

nitrosamines.
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Bacterial Reverse Mutation Assay (Ames Test) - OECD
Guideline 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance

by its ability to induce reverse mutations in histidine-dependent strains of Salmonella

typhimurium and tryptophan-dependent strains of Escherichia coli.[12][13][14][15]

Principle: The test substance is incubated with the bacterial strains in the presence and

absence of a metabolic activation system (S9 fraction from induced rat or hamster liver). If

the substance or its metabolites are mutagenic, they will cause a reversion of the mutation in

the bacterial genome, allowing the bacteria to synthesize the required amino acid and form

visible colonies on a minimal agar medium.

Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98,

TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.

Metabolic Activation: An exogenous metabolic activation system, the S9 mix, is required for

the detection of pro-mutagens that need to be metabolized to their reactive forms. For

nitrosamines, an enhanced Ames test with a higher concentration of S9 (e.g., 30%) and a

pre-incubation step is often recommended to improve sensitivity.[16]

Procedure:

The test substance is dissolved in a suitable solvent.

The bacterial culture, test substance, and S9 mix (or buffer for the non-activated condition)

are mixed and pre-incubated.

The mixture is then mixed with molten top agar and poured onto minimal glucose agar

plates.

The plates are incubated for 48-72 hours at 37°C.

The number of revertant colonies per plate is counted.

Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in

the number of revertant colonies and/or a reproducible and significant positive response at
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one or more concentrations.

In Vivo Carcinogenicity Studies - OECD Guideline 451
Long-term carcinogenicity studies in rodents are the gold standard for assessing the

carcinogenic potential of a chemical in mammals.[17][18][19][20][21]

Principle: The test substance is administered to animals (typically rats and mice) for a major

portion of their lifespan to observe the development of neoplastic lesions.

Animal Model: Two rodent species are generally used, most commonly the Fischer 344 rat

and the B6C3F1 mouse. Both sexes are required.

Dose Selection: At least three dose levels plus a concurrent control group are used. The

highest dose should induce some signs of toxicity without significantly altering the normal

lifespan of the animals.

Administration Route: The route of administration should be relevant to human exposure,

which for nitrosamine impurities in pharmaceuticals is typically oral (in drinking water, feed,

or by gavage).

Duration: Studies in rats are typically conducted for 24 months, and in mice for 18-24

months.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food/water consumption are monitored regularly.

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and

tissues are examined macroscopically, and a comprehensive list of tissues is collected for

histopathological examination.

Evaluation: The incidence of tumors in the dosed groups is compared to the control group

using appropriate statistical methods. An increase in the incidence of benign or malignant

tumors in the treated groups is considered evidence of carcinogenicity. The data is used to

determine a dose-response relationship and can be used to calculate a TD50 value.
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Signaling Pathway: Metabolic Activation of Nitrosamines
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Caption: Metabolic activation of nitrosamines leading to carcinogenesis.

Experimental Workflow: Carcinogenicity Assessment
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Caption: General workflow for assessing the carcinogenic potential of a chemical.

Conclusion
While direct evidence for the carcinogenicity of 1-Cyclopentyl-4-nitrosopiperazine in long-

term animal studies is currently lacking, its classification as an IARC Group 2B carcinogen and

its known mutagenic properties warrant careful consideration and risk management.[1] The

carcinogenic potential of CPNP is currently inferred from data on structurally related

nitrosamines. The provided comparative data on the carcinogenic potency of other

nitrosamines, along with standardized experimental protocols, serves as a valuable resource
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for researchers and drug development professionals in evaluating the potential risks associated

with CPNP and other nitrosamine impurities. Further research, including long-term

carcinogenicity bioassays, would be necessary to definitively establish the carcinogenic

potency of CPNP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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